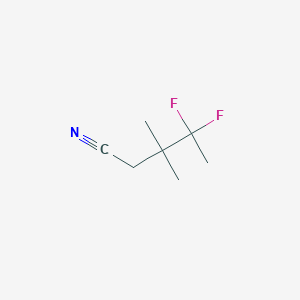

4,4-Difluoro-3,3-dimethylpentanenitrile

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

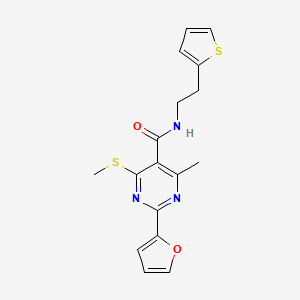

“4,4-Difluoro-3,3-dimethylpentanenitrile” is a chemical compound with the molecular formula C7H11F2N . It is a liquid at room temperature .

Molecular Structure Analysis

The molecular structure of “4,4-Difluoro-3,3-dimethylpentanenitrile” can be represented by the InChI code: 1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 . This indicates that the molecule consists of a nitrile group (-CN) attached to a pentane backbone with two methyl groups and two fluorine atoms attached.Physical And Chemical Properties Analysis

The molecular weight of “4,4-Difluoro-3,3-dimethylpentanenitrile” is 147.17 . It is a liquid at room temperature .Aplicaciones Científicas De Investigación

Sequential C–F Bond Functionalizations

One study describes a radical reaction for sequentially removing fluorine atoms from trifluoromethyl groups adjacent to amides or esters, demonstrating an economical route to partially fluorinated molecules. This process allows for the sequential generation of difluoro- and monofluoroalkyl radicals, which can be selectively functionalized to afford diverse fluorinated products. The method presents a controllable and chemoselective approach for modifying carbon-fluorine bonds, highlighting the potential for creating novel fluorinated compounds with tailored properties (You-Jie Yu et al., 2021).

Synthesis of Heteroarenes

Another research effort developed a tandem 1,1-dimethyltrifluoroethylation and cyclization of isonitriles with 3,3,3-trifluoro-2,2-dimethylpropanoic acid. This protocol efficiently synthesizes a series of previously unknown CMe2CF3-containing heteroarenes, which are potentially useful in drug discovery processes. This underscores the relevance of fluorinated compounds in pharmaceutical research, offering new pathways for the development of drug molecules (W. Shi et al., 2018).

Electrolyte Additives for Lithium-Ion Batteries

Research on 4-(Trifluoromethyl)-benzonitrile as an electrolyte additive for high voltage lithium-ion batteries demonstrates significant improvement in cyclic stability. This study highlights the role of fluorinated compounds in enhancing the performance of energy storage devices, indicating their importance beyond pharmaceuticals and agrochemicals. The additive helps form a protective film on the cathode, preventing oxidation decomposition of the electrolyte and suppressing manganese dissolution (Wenna Huang et al., 2014).

Synthesis of Polyfluoroaryl Compounds

The synthesis of polyfluoroaryl compounds through the substitution of fluorine in polyfluoroarenes by the Me2As group is another significant application. This process, applied to various polyfluoroarenes, results in derivatives with potential applications as bidentate ligands, demonstrating the versatility of fluorinated compounds in creating complex molecules for advanced materials and catalysis (L. I. Goryunov et al., 2002).

Safety And Hazards

Propiedades

IUPAC Name |

4,4-difluoro-3,3-dimethylpentanenitrile |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H11F2N/c1-6(2,4-5-10)7(3,8)9/h4H2,1-3H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZGIVIBCSVIQEHK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(CC#N)C(C)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H11F2N |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

147.17 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4,4-Difluoro-3,3-dimethylpentanenitrile | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![benzyl 2-(7-(tert-butyl)-1-methyl-2,4-dioxo-1,2-dihydrooxazolo[2,3-f]purin-3(4H)-yl)acetate](/img/structure/B2587606.png)

![Methyl 4-[1-(4-propylbenzoyl)piperidin-4-YL]benzoate](/img/structure/B2587612.png)

![(3,4-difluorophenyl)((1R,5S)-3-(methylthio)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2587620.png)